molecular formula C11H16N2 B566109 4-(4-Methylpiperidin-4-yl)pyridine CAS No. 1342973-21-0

4-(4-Methylpiperidin-4-yl)pyridine

Cat. No. B566109
M. Wt: 176.263
InChI Key: ZGEGBVNWWJHRCE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Derivatives similar to 4-(4-Methylpiperidin-4-yl)pyridine have been utilized in various chemical reactions. For instance, they have been used to synthesize luminescent lanthanide compounds for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. They have also been involved in studies on Ru complexes for water oxidation.

Scientific Research Applications

  • Luminescent Lanthanide Compounds and Iron Complexes : Derivatives similar to 4-(4-Methylpiperidin-4-yl)pyridine, such as 2,6-di(pyrazol-1-yl)pyridine, have been utilized to synthesize luminescent lanthanide compounds for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Water Oxidation Catalysts : Studies on Ru complexes for water oxidation have involved 4-substituted pyridines, which are structurally related to 4-(4-Methylpiperidin-4-yl)pyridine. These complexes have shown promise in the evolution of oxygen, contributing to research on sustainable energy (Zong & Thummel, 2005).

  • Inhibition of cGMP-Dependent Protein Kinase : A compound structurally similar to 4-(4-Methylpiperidin-4-yl)pyridine, namely 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine, has been identified as an inhibitor of cGMP-dependent protein kinase in Apicomplexan parasites, indicating its potential use in antiparasitic therapies (Gurnett et al., 2002).

  • Corrosion Inhibition : Pyridine derivatives, including compounds similar to 4-(4-Methylpiperidin-4-yl)pyridine, have been studied for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic environments, which is crucial for industrial applications (Murmu et al., 2019).

  • Chemical Reactions with Dichloromethane : Pyridine derivatives react with dichloromethane to form methylenebispyridinium dichloride compounds, which may have implications in various chemical applications (Rudine et al., 2010).

  • Synthesis of Functionalized Pyridines : The synthesis of functionalized pyridines, like those derived from 4-(4-Methylpiperidin-4-yl)pyridine, has been explored for their potential use in pharmaceuticals and materials science (Schmidt et al., 2006).

  • Antioxidant, Antitumor, and Antimicrobial Activities : Pyrazolopyridine derivatives, structurally related to 4-(4-Methylpiperidin-4-yl)pyridine, have been studied for their antioxidant, antitumor, and antimicrobial activities, highlighting their potential in medical research (El‐Borai et al., 2013).

  • Antimicrobial Properties of Oligomers : The antimicrobial properties of oligomers derived from pyridine compounds, such as 4-[(pyridine-3-yl-methylene) amino]phenol, indicate potential applications in biotechnology and healthcare (Kaya et al., 2006).

Safety And Hazards

Piperidine is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(4-Methylpiperidin-4-yl)pyridine, is an important task of modern organic chemistry .

properties

IUPAC Name

4-(4-methylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(4-8-13-9-5-11)10-2-6-12-7-3-10/h2-3,6-7,13H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEGBVNWWJHRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidin-4-yl)pyridine

Citations

For This Compound
1
Citations
CM Kormos, MG Gichinga, SP Runyon… - Bioorganic & medicinal …, 2016 - Elsevier
The potent and selective KOR antagonist JDTic was derived from the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid antagonists. In previous …
Number of citations: 5 www.sciencedirect.com

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